molecular formula C4H10N2O B1601344 2-(Methylamino)propanamide CAS No. 32012-16-1

2-(Methylamino)propanamide

Cat. No.: B1601344
CAS No.: 32012-16-1
M. Wt: 102.14 g/mol
InChI Key: QKNFFJHHPCWXTH-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry and Bioactive Compounds

Amides are fundamental functional groups in organic chemistry and are integral to a vast array of biologically active molecules. The amide bond's stability and its capacity to participate in hydrogen bonding are crucial for the structure and function of peptides and proteins. fengchengroup.com Within this context, 2-(Methylamino)propanamide, as a derivative of the amino acid alanine, represents a simple yet potent building block. fengchengroup.comcymitquimica.com Its structure is foundational to more complex molecules that exhibit significant biological activity. While research on the unsubstituted compound is not extensive, its derivatives are being explored for various therapeutic applications, including the development of antimicrobial and anticancer agents. fengchengroup.com The study of alaninamide derivatives, for instance, has shown potential in developing therapies for seizures and neuropathic pain. acs.org

Significance of the Methylamino and Propanamide Moieties in Molecular Design

The molecular architecture of this compound is defined by two key components: the propanamide backbone and the N-methylamino group. The propanamide structure provides a stable scaffold found in numerous bioactive compounds. nih.gov This scaffold is often utilized in medicinal chemistry to design molecules with specific therapeutic targets. nih.gov

The addition of a methyl group to the amino function (N-methylation) is a critical strategy in drug design. scielo.org.mxacs.org N-methylation can significantly enhance a molecule's pharmacokinetic properties by increasing its metabolic stability and membrane permeability. scielo.org.mxacs.orgmerckmillipore.com This modification can improve a drug's oral bioavailability and in vivo half-life by making the amide bond more resistant to enzymatic degradation. merckmillipore.comnih.gov The N-methylamino group can also influence the conformational flexibility of a molecule, which can be crucial for its binding affinity to biological targets. scielo.org.mx For example, in peptide-based drug design, the incorporation of N-methylated amino acids is a well-established technique to create more robust therapeutic candidates. scielo.org.mxmerckmillipore.comnih.gov

Overview of Current Research Landscape and Emerging Applications

Current research involving the this compound core is largely centered on its more complex derivatives. These studies highlight the versatility of this scaffold in generating novel compounds with a wide range of potential applications. For example, derivatives of this compound are being investigated as potential treatments for Parkinson's disease, restless legs syndrome, and epilepsy. hsppharma.com

The core structure is also integral to the development of inhibitors for various enzymes, which is a key area of drug discovery. Furthermore, the structural motifs present in this compound are found in compounds being studied for their potential as anticancer and anti-inflammatory agents. The ability to synthesize a variety of derivatives from this basic structure allows researchers to explore structure-activity relationships and optimize compounds for specific biological targets. smolecule.com The ongoing research into these derivatives underscores the foundational importance of the this compound scaffold in the quest for new therapeutic agents.

Compound Data

Below are tables detailing the physicochemical properties of this compound and a list of compounds mentioned in this article.

Physicochemical Properties of (2S)-2-(Methylamino)propanamide

Property Value
Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
IUPAC Name (2S)-2-(methylamino)propanamide
Synonyms N^2^-methyl-L-alaninamide, methylalanineamide
CAS Number 55988-12-0
Computed XLogP3-AA -0.9
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Data sourced from PubChem. nih.gov

Compounds Mentioned in this Article

Compound Name
This compound
(2S)-2-(Methylamino)propanamide
Alaninamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(6-2)4(5)7/h3,6H,1-2H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNFFJHHPCWXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00486744
Record name N2-Methylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32012-16-1
Record name N2-Methylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-Methylalaninamide
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Synthesis Methodologies and Advanced Chemical Transformations of 2 Methylamino Propanamide

Stereoselective Synthesis of Enantiomerically Pure 2-(Methylamino)propanamide

The production of single-enantiomer compounds is a critical challenge in modern chemistry. frontiersin.orgnih.gov For this compound, achieving enantiomeric purity is essential for its potential applications. This section details the primary methodologies used to control the stereochemical outcome of its synthesis.

Asymmetric Catalysis in Propanamide Synthesis

Asymmetric catalysis is a powerful strategy for the efficient synthesis of enantiopure molecules. frontiersin.orgnih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of a single enantiomer from a prochiral substrate. uclm.es Transition metal complexes with chiral ligands are central to many asymmetric catalytic reactions, facilitating the formation of chiral carbon-carbon and carbon-heteroatom bonds with high stereocontrol. frontiersin.orgnih.gov

In the context of propanamide synthesis, catalytic asymmetric hydrogenation is a particularly relevant technique. researchgate.netresearchgate.net For instance, the asymmetric hydrogenation of specific keto-lactams using a chiral Ruthenium(II) complex with DM-SEGPHOS has been shown to produce β-hydroxy amides with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. researchgate.net Such methodologies could be adapted for the synthesis of precursors to this compound. The development of novel catalysts, including bifunctional enamine catalysts, continues to expand the scope and efficiency of these transformations. nih.gov

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries are stereogenic groups temporarily incorporated into a reactant to direct the stereochemical course of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy has been widely employed in asymmetric synthesis. numberanalytics.com

Amide-based chiral auxiliaries are particularly effective in directing stereoselective reactions. numberanalytics.com For example, pseudoephedrine and the more recently developed pseudoephenamine can be used as chiral auxiliaries in the alkylation of amide enolates, providing high levels of stereocontrol. wikipedia.orgnih.gov The process typically involves reacting the chiral auxiliary with a carboxylic acid derivative to form an amide. Deprotonation of the α-proton creates a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner. wikipedia.org Subsequent cleavage of the amide bond liberates the chiral product and allows for the recovery of the auxiliary. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionKey Features
PseudoephenamineAsymmetric AlkylationHigh diastereoselectivity, especially for quaternary carbon centers. nih.gov
OxazolidinonesAsymmetric Alkylation, Aldol ReactionsWidely used in complex natural product synthesis. wikipedia.org
CamphorsultamRadical AdditionsUsed in stereocontrolled carbon-carbon bond formation. nih.gov

Enantiomeric Excess Determination and Chiral Resolution Techniques

Determining the enantiomeric purity of a synthesized compound is a crucial step. Enantiomeric excess (ee) quantifies the amount of one enantiomer relative to the other. chemistrysteps.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common techniques for determining ee. yakhak.orgnih.gov Chiral CSPs, such as those derived from polysaccharides or crown ethers, can separate enantiomers, allowing for their quantification. yakhak.orgchromatographyonline.com

Other methods for ee determination include the use of chiral solvating agents in NMR spectroscopy and circular dichroism (CD) spectroscopy. rsc.orgutexas.edu In cases where pure enantiomeric standards are unavailable, specific CD-based assays can be employed. uma.es

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. One common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as (S)-mandelic acid. researchgate.net These diastereomeric salts often have different solubilities, allowing for their separation by crystallization. Subsequent removal of the resolving agent yields the separated enantiomers. researchgate.net Dynamic kinetic resolution is an advanced enzymatic method that can convert a racemic mixture entirely into a single desired enantiomer. nih.govasm.org This process combines in-situ racemization of the undesired enantiomer with a stereoselective reaction that consumes the desired enantiomer. nih.gov

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is the process of converting one functional group into another. ic.ac.uk This is a fundamental aspect of organic synthesis, allowing for the strategic modification of molecules.

Amide Formation and Modification Reactions

The amide bond is a cornerstone of many biologically active molecules. savemyexams.com Amides can be synthesized through the reaction of carboxylic acids or their derivatives (like acyl chlorides) with amines. savemyexams.comnih.gov Catalytic methods for direct amidation using agents like borate (B1201080) esters are being developed to improve sustainability.

Once formed, the amide group in a molecule like this compound can be a precursor to other functional groups. For example, amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This transformation is a reliable method for synthesizing amines from carboxylic acid derivatives. ic.ac.uk

Amination and Alkylation of the Methylamino Group

The secondary amine of the methylamino group in this compound is a nucleophilic center that can undergo further reactions. Alkylation of amines is a common method for forming new carbon-nitrogen bonds. libretexts.org This can be achieved through nucleophilic substitution reactions with alkyl halides. fishersci.co.uk However, these reactions can sometimes lead to mixtures of products due to over-alkylation. ic.ac.uklibretexts.org

Reductive amination is another powerful method for amine alkylation. wikipedia.org This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org This one-pot procedure is highly efficient and widely used in synthesis. purdue.edu

Chemoselective Reactions with Electrophiles and Nucleophiles

The reactivity of this compound and related structures is characterized by the presence of multiple nucleophilic centers, which can lead to complex reaction outcomes. However, research has demonstrated that chemoselective reactions can be achieved, allowing for targeted modifications of the molecule.

Studies on similar aminohydroxypropanamide structures, which contain three nucleophilic centers, have shown that reactions with electrophiles like dihaloalkanes and aldehydes can proceed chemoselectively to yield specific cyclic products such as hexahydro-4-pyrimidinones or oxazolidines. researchgate.net The choice of electrophile dictates the reaction pathway, with dichloromethane, dibromomethane, and paraformaldehyde favoring the formation of hexahydro-4-pyrimidinones, while aldehydes and 2,2-dimethoxypropane (B42991) lead to oxazolidines. researchgate.net This selectivity is attributed to thermodynamic and kinetic factors, which can be further elucidated through computational studies. researchgate.net

Furthermore, a general approach for the α-functionalization of amides using a variety of heteroatom nucleophiles has been developed. acs.org This method involves an umpolung transformation, rendering the α-position of the amide electrophilic and enabling reactions with oxygen, nitrogen, sulfur, and halogen nucleophiles. acs.org This strategy has been shown to be highly chemoselective, even in the presence of other carbonyl groups like esters or ketones. acs.orgnih.gov The reaction tolerates a wide range of functional groups, including alkenes, alkynes, and carbon-chlorine bonds. acs.orgnih.gov This methodology allows for the introduction of diverse functionalities, such as benzylic and allylic alkoxy and thiolate groups, with high yields. acs.orgnih.gov

Synthetic Routes to Analogues and Derivatives of this compound

The development of synthetic routes to analogues and derivatives of this compound is crucial for exploring their structure-activity relationships and potential applications.

Propanamide Scaffold Modifications

Modifications to the propanamide scaffold of this compound are a key strategy for creating structural diversity. This can involve altering the substituents on the propanamide backbone to influence the molecule's properties. For instance, in related ureidopropanamide scaffolds, the introduction of a hydroxyl group can alter the binding mode and functional activity of the compounds. nih.gov

The synthesis of such modified scaffolds often involves multi-step sequences. For example, a common approach begins with a protected amino acid, such as (R)-2-phenylglycine methyl ester, which undergoes O-alkylation followed by reduction of the ester and deprotection to yield the desired amino alcohol. nih.gov This intermediate can then be coupled with various acids to produce a library of amide derivatives. nih.gov

Starting MaterialReagentsKey TransformationResulting Scaffold
(R)-2-Phenylglycine methyl ester1. Boc₂O 2. Alcohol, Mitsunobu conditions or Alkyl p-toluenesulfonate 3. NaBH₄, LiCl 4. HClO-alkylation, ester reduction, deprotection(4-Alkoxyphenyl)glycinol derivatives
4-Hydroxyphenylpropanoic acid1. Acetyl chloride, methanol (B129727) 2. Boc₂O 3. Alcohol, Mitsunobu conditions 4. Acid, HBTUEsterification, Boc-protection, O-alkylation, amide coupling4-Alkoxyphenylpropanamide derivatives

Substitution Patterns and Structural Diversity

The generation of diverse substitution patterns is essential for fine-tuning the biological activity of this compound analogues. This can be achieved through various synthetic strategies, including palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig, which allow for the introduction of aryl, alkynyl, and amino-aryl groups. google.com

Furthermore, the reactivity of different functional groups on the molecule can be exploited to introduce diversity. For example, in a related thiazole-containing compound, the bromo-derivative serves as a versatile starting material for further functionalization. google.com Similarly, the amide bond itself can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine, which can then be subjected to further reactions. smolecule.comevitachem.com

Reaction TypeReagentsFunctional Group Introduced
Suzuki CouplingPalladium catalyst, boronic acidAryl group
Sonogashira CouplingPalladium catalyst, terminal alkyneAlkynyl group
Buchwald-Hartwig AminationPalladium catalyst, amineAmino-aryl group
Nucleophilic SubstitutionNucleophileVarious functional groups
HydrolysisAcid or baseCarboxylic acid and amine

Preparation of Salt Forms (e.g., Hydrochloride Salts)

The preparation of salt forms, particularly hydrochloride salts, is a common practice in pharmaceutical chemistry to enhance the solubility and stability of compounds. vulcanchem.comgoogle.com For this compound and its analogues, the hydrochloride salt can be prepared by treating the free base with hydrochloric acid. vulcanchem.comevitachem.com

The process typically involves dissolving the crude product in a suitable solvent, such as ethyl acetate (B1210297) or acetone, and then adjusting the pH to the acidic range (pH 1-3) with concentrated hydrochloric acid. google.com This causes the hydrochloride salt to precipitate, which can then be isolated by filtration and purified, for example, by recrystallization from a suitable solvent like acetone. google.com The formation of the hydrochloride salt of 2-amino-N-(2-methoxyethyl)propanamide, for instance, significantly improves its water solubility compared to the free base form. vulcanchem.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These approaches are increasingly being applied to the synthesis of pharmaceutical compounds, including those related to this compound. mdpi.com

Solvent-Free Reactions and Alternative Media

Solvent-free reactions, also known as neat or solid-state reactions, offer significant environmental benefits by eliminating the need for organic solvents, which are often toxic, flammable, and contribute to waste. mdpi.comresearchgate.net These reactions can lead to higher yields, shorter reaction times, and simpler work-up procedures. rasayanjournal.co.in

Research has shown that various reactions, including amide synthesis, can be successfully carried out under solvent-free conditions. researchgate.net For example, the synthesis of amides from carboxylic acids and urea (B33335) has been achieved using boric acid as a catalyst in a solvent-free process involving trituration and direct heating. researchgate.net This method is rapid and efficient. researchgate.net Similarly, other studies have demonstrated that reactions can proceed effectively without a solvent, sometimes with a reduction in catalyst loading. nih.gov While enantioselectivity can sometimes be compromised in the absence of a solvent, the conversion rates can remain high. nih.gov

The use of alternative, greener solvents is another key aspect of green chemistry. mdpi.com Cyclopentyl methyl ether (CPME) has been identified as a potential replacement for non-polar organic solvents like hexane (B92381) and toluene, offering comparable yields and enantioselectivity in some reactions. nih.gov

The application of green chemistry principles, such as solvent-free synthesis and the use of environmentally benign solvents, holds promise for developing more sustainable and efficient methods for the production of this compound and its derivatives. researchgate.netmdpi.com

Atom Economy and Waste Minimization in Synthetic Pathways

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, emphasizing the need for processes that are both efficient and environmentally benign. Atom economy, a concept developed to measure the efficiency of a chemical reaction, calculates the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comkccollege.ac.in The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product, generating no waste byproducts. docbrown.info In practice, many traditional synthetic routes, particularly for amide bond formation, exhibit low atom economy due to the use of stoichiometric activating agents and the generation of significant waste. sigmaaldrich.com

The synthesis of this compound can be approached through several pathways, each with a distinct atom economy. A comparative analysis highlights the environmental footprint associated with common synthetic strategies.

Theoretical Atom Economy of Plausible Synthetic Routes for this compound

Route Reaction Scheme Byproducts Theoretical Atom Economy
A: Acid Chloride 2-(Methylamino)propanoic acid + Thionyl chloride → [Intermediate acid chloride] + Ammonia (B1221849) → this compoundSO₂, HCl, NH₄Cl~40.5%
B: Carbodiimide (B86325) Coupling 2-(Methylamino)propanoic acid + Ammonia + DCC (Dicyclohexylcarbodiimide)Dicyclohexylurea (DCU)~30.2%
C: Nucleophilic Substitution 2-Bromopropanamide + Methylamine (B109427)HBr or Methylammonium bromide~55.2%
D: Catalytic Direct Amidation 2-(Methylamino)propanoic acid + AmmoniaWater~85.0%

Note: The table above provides theoretical values. Actual yields and waste generation can be influenced by reaction conditions, solvents, and purification processes.

Routes A and B, which rely on stoichiometric activating agents, demonstrate poor atom economy. The acid chloride route generates sulfur dioxide and hydrochloric acid, while carbodiimide coupling produces a stoichiometric amount of dicyclohexylurea, a byproduct that is often difficult to remove. sigmaaldrich.com Route C, a nucleophilic substitution, offers a better but still suboptimal atom economy, as it generates a salt byproduct. ajol.info

In contrast, Route D represents a much greener approach. Catalytic direct amidation of a carboxylic acid with an amine produces only water as a byproduct, leading to a significantly higher atom economy. sigmaaldrich.com While this method often requires high temperatures, advancements in catalysis are enabling such reactions under milder conditions. numberanalytics.com

Waste minimization in the synthesis of this compound extends beyond choosing high atom economy reactions. Key strategies include:

Catalysis: Employing catalytic methods over stoichiometric reagents drastically reduces waste. numberanalytics.comsigmaaldrich.com

Solvent Choice: Utilizing solvent-free conditions or switching to greener solvents (e.g., water, biomass-derived solvents) minimizes environmental pollution. numberanalytics.comresearchgate.net

Process Optimization: Modifying reaction conditions (temperature, pressure, concentration) can improve efficiency and reduce byproduct formation. beeindia.gov.in

Recycling: Developing processes for on-site recovery and reuse of byproducts, solvents, or catalysts can transform waste streams into valuable resources. beeindia.gov.intexas.gov

By systematically applying these principles, the synthesis of this compound can be designed to be more sustainable and economically viable, aligning with the core tenets of green chemistry. eolss.net

Biocatalytic Methods for Propanamide Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for amide bond formation. rsc.org Enzymes operate under mild, aqueous conditions with exceptional chemo-, regio-, and stereoselectivity, offering a green pathway for the synthesis of compounds like this compound. google.com The development of enzymes for C-N bond formation is a significant area of research, driven by the demand for cleaner and more efficient pharmaceutical and chemical manufacturing processes. rsc.orgwisc.edu

Several classes of enzymes have shown potential for the synthesis of propanamides and related structures:

ATP-Dependent Amide Bond Synthetases: These enzymes utilize the energy from ATP hydrolysis to couple a carboxylic acid and an amine. rsc.org A notable example is McbA, an amide bond synthetase that has been shown to have broad substrate specificity. Research demonstrates that McbA can efficiently couple various carboxylic acids with a range of simple primary amines, including methylamine. This suggests a high potential for the direct synthesis of this compound from 2-aminopropanoic acid (Alanine) and methylamine, or from 2-(methylamino)propanoic acid and ammonia. To make the process economically feasible, the ATP cofactor is typically recycled in situ using a secondary enzyme system, such as polyphosphate kinase.

Hydrolases (e.g., Lipases, Proteases): While these enzymes natively catalyze the cleavage of amide or ester bonds, they can be used in reverse to synthesize amides. rsc.org This is typically achieved by conducting the reaction in low-water environments or using activated esters as substrates to shift the thermodynamic equilibrium towards synthesis. The application of hydrolases could enable the aminolysis of an ester like methyl 2-(methylamino)propanoate with ammonia to yield this compound.

Transamidases: These enzymes catalyze the exchange of an amine moiety on an amide substrate. A transamidation reaction using a primary amide and methylamine could potentially form this compound, with ammonia as the sole byproduct, resulting in very high atom economy. researchgate.net

The use of whole-cell biocatalysts, where the required enzymes are expressed within a microorganism like E. coli, offers further advantages. wisc.edu This approach can circumvent the need for costly enzyme purification and facilitates the regeneration of any necessary cofactors (like ATP) using the cell's own metabolic machinery. researchgate.net For instance, the asymmetric reduction of a keto-propanamine to a chiral hydroxy-propanamine has been successfully demonstrated using whole-cell systems, highlighting the power of this technique in producing chiral intermediates. researchgate.net

Potential Biocatalytic Systems for this compound Synthesis

Enzyme Class Example Enzyme Potential Substrates Key Advantages
Amide Bond Synthetase McbA2-(Methylamino)propanoic acid + Ammonia + ATPHigh specificity, aqueous conditions.
Hydrolase (in reverse) Lipase (e.g., from Candida antarctica)Methyl 2-(methylamino)propanoate + AmmoniaReadily available enzymes, no cofactor needed. rsc.org
Transamidase AmidasePropanamide + MethylamineHigh atom economy (ammonia as only byproduct). researchgate.net
Carbonyl Reductase CR2 / Fused with GDHN-methyl-3-oxo-3-(2-thienyl) propanamideHigh stereoselectivity for chiral intermediates. researchgate.netresearchgate.net

Biocatalytic routes offer a promising path towards the highly selective and sustainable production of this compound, addressing many of the waste and efficiency challenges associated with conventional chemical methods. rsc.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural analysis. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling. For a related compound, (2S)-2-(methylamino)propanamide, a signal for a methyl group (CH3) has been observed as a doublet at approximately 1.09 ppm in the ¹H NMR spectrum, indicating its proximity to a single proton. chemicalbook.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the related compound propanamide, three distinct signals are observed, corresponding to the three different carbon atom environments. docbrown.info The chemical shifts in ¹³C NMR are influenced by the electronegativity of nearby atoms; for instance, the carbon atom of the carbonyl group (C=O) in propanamide experiences a significant downfield shift due to the adjacent highly electronegative oxygen and nitrogen atoms. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for 2-(Methylamino)propanamide

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (on N)Varies~30-35
CH (chiral center)Varies~50-60
CH₃ (on C2)Varies~15-20
C=O (amide)-~170-180

Note: Actual chemical shifts can vary based on solvent and other experimental conditions. This table represents typical ranges for similar structural motifs.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms. walisongo.ac.id

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. This helps to piece together the spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons. sdsu.edu

For complex molecules, these 2D NMR techniques are indispensable for assembling the complete structural puzzle and are often used in the characterization of related and more complex propanamide derivatives. ethz.chresearchgate.netcqvip.com

¹H NMR and ¹³C NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The calculated exact mass for (2S)-2-(methylamino)propanamide is 102.079312947 Da. nih.gov HRMS is a critical tool for confirming the molecular formula of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions. beilstein-journals.orgresearchgate.net

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific mass-to-charge ratio are selected and then fragmented. The resulting fragment ions provide detailed information about the molecule's structure. google.com The fragmentation pattern is often unique to a particular molecule and can be used to confirm the identity of known compounds or to help elucidate the structure of unknown ones. This technique is widely applied in the analysis of complex mixtures and in the study of metabolic pathways. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the positions of individual atoms within the crystal lattice, providing precise information about bond lengths, bond angles, and stereochemistry.

While specific X-ray crystallography data for this compound is not widely published, this technique has been used to determine the solid-state structures of more complex molecules containing the this compound moiety. nih.gov For related compounds, X-ray crystallography has been essential for resolving stereochemistry and understanding intermolecular interactions in the solid state. researchgate.net

Crystal Growth and Diffraction Data Collection

The foundational step for any X-ray diffraction study is the cultivation of a high-quality single crystal. For a small, polar molecule such as this compound, this is typically achieved through slow evaporation of a suitable solvent or by controlled cooling of a saturated solution. The choice of solvent is critical and is determined empirically, with common choices including alcohols, esters, or solvent mixtures.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays in a diffractometer. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The collection of a complete dataset involves rotating the crystal and recording the diffraction patterns at numerous orientations. For a related compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, its structure was successfully determined by X-ray single crystal diffraction, highlighting the applicability of this technique to the propanamide class. researchgate.net

Molecular Geometry and Conformation Analysis

Analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of individual atoms can be resolved. This leads to a precise model of the molecular geometry. For this compound, key parameters of interest would include the bond lengths of the amide C-N and C=O bonds, the C-N bond of the methylamino group, and the various bond angles that define the molecule's shape.

Conformational analysis reveals the most stable arrangement of the atoms in the crystal. The propanamide backbone, with its rotatable bonds, can adopt various conformations. X-ray analysis would definitively establish the torsion angles and the spatial relationship between the amide group and the methylamino substituent at the chiral center. In studies of similar molecules, X-ray crystallography has been pivotal in confirming stereochemistry. researchgate.net

Intermolecular Interactions in Crystal Lattices

Beyond the structure of a single molecule, diffraction data illuminates how molecules pack together in the crystal lattice. The amide and secondary amine functionalities of this compound are capable of forming strong intermolecular hydrogen bonds. Specifically, the N-H protons of both the amide and methylamino groups can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors. These interactions are crucial in stabilizing the crystal structure. Studies on similar compounds have shown that N-H groups form strong hydrogen bonds, which can result in the formation of one-dimensional polymer-like structures in the crystal. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for verifying the purity of chemical compounds and for separating mixtures. For chiral molecules like this compound, specialized chromatographic techniques are required to separate enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of non-volatile compounds. A sample is dissolved in a solvent and injected into a column containing a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases.

For propanamide derivatives, reverse-phase HPLC (RP-HPLC) is commonly used. sielc.com In this technique, a nonpolar stationary phase (like C18) is paired with a polar mobile phase, often a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. In the analysis of related compounds, HPLC has been used to confirm purities greater than 99.9%. google.com

Table 1: Representative HPLC Purity Data for a Propanamide Derivative

Parameter Value
Purity by HPLC 99.94%
Acid Impurity 0.02%
R-Isomer 0.01%

Data derived from analysis of a related compound, (S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino propanamide methanesulfonate. google.com

Chiral Chromatography for Enantiomeric Purity Evaluation

Since this compound is a chiral molecule, it can exist as a pair of enantiomers ((R)- and (S)-forms). Enantiomers have identical physical properties in an achiral environment, making their separation by standard chromatography impossible. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantitation. chiralpedia.com

The separation of enantiomers is a critical process known as resolution. libretexts.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. chromatographyonline.comsigmaaldrich.com The selection of the mobile phase, which can be a normal-phase solvent like hexane (B92381)/isopropanol or a reverse-phase solvent system, is crucial for achieving optimal separation. chromatographyonline.commdpi.com The enantiomeric excess (ee), a measure of enantiomeric purity, is determined from the relative areas of the two enantiomer peaks in the chromatogram. mdpi.com Chiral HPLC analysis has been successfully used to determine the enantiomeric purity of related amino propanamide compounds, achieving enantiomeric purities greater than 98%. google.com

Table 2: Example Conditions for Chiral HPLC Separation

Parameter Description
Column Daicel Chiralcel OD-H
Mobile Phase n-hexane/isopropanol = 98:2
Flow Rate 0.5 mL/min

Conditions are representative for the analysis of chiral phenylalanine derivatives, a class of compounds structurally related to this compound. mdpi.com

Computational Chemistry and Molecular Modeling of 2 Methylamino Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations provide a detailed picture of electron distribution and orbital energies, which are fundamental to understanding a molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. scirp.org It offers a balance between accuracy and computational cost, making it suitable for a range of chemical systems. scirp.org A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. scirp.org While specific DFT studies focused solely on 2-(Methylamino)propanamide are not extensively documented in the literature, the methodology is standard. Such an analysis would involve optimizing the molecule's geometry and then calculating its molecular orbital energies. From the HOMO and LUMO energies, various quantum chemical descriptors like electronegativity, chemical hardness, and softness can be derived to quantify its reactivity. conicet.gov.ar

Illustrative Quantum Chemical Descriptors Derived from DFT

Descriptor Formula Significance Hypothetical Value
HOMO Energy (E_HOMO) - Electron-donating ability -9.5 eV
LUMO Energy (E_LUMO) - Electron-accepting ability +1.5 eV
Energy Gap (ΔE) E_LUMO - E_HOMO Chemical reactivity/stability 11.0 eV
Ionization Potential (I) -E_HOMO Energy to remove an electron 9.5 eV
Electron Affinity (A) -E_LUMO Energy released when adding an electron -1.5 eV
Electronegativity (χ) (I + A) / 2 Ability to attract electrons 4.0 eV
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution 5.5 eV

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of a typical DFT analysis.

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By using methods like DFT, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is key to determining the reaction's feasibility and rate.

For this compound, this type of analysis could be applied to understand its synthesis or degradation pathways. For example, a study on the chemoselective reactions of a related N-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide used ab initio calculations to explain why different products were formed when reacting with various electrophiles. researchgate.net A similar approach for this compound could predict its most likely reaction products under specific conditions, identify the energy barriers for different pathways, and provide a detailed understanding of the reaction's kinetics and thermodynamics.

Due to the presence of rotatable single bonds, flexible molecules like this compound can exist in various three-dimensional arrangements known as conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. Computational methods, such as Monte Carlo or systematic searches, are used to explore the conformational space. uci.edu Each generated structure is then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. uci.eduyoutube.com

The result is a set of low-energy conformers, with their populations at a given temperature determined by the Boltzmann distribution. This analysis is critical because the lowest-energy conformation is not always the biologically active one. Understanding the full landscape of accessible conformations is essential for applications like drug design. For this compound, this would involve rotating the bonds C-C(O), C-N, and N-CH3 to find the most stable geometries.

Illustrative Conformational Energy Profile

Conformer Dihedral Angle (N-C-C=O) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) ~180° (anti) 0.00 75.2
2 ~60° (gauche) 1.10 14.5

Note: The values in this table are hypothetical and serve to illustrate the typical results of a conformational analysis.

Reaction Pathway Elucidation and Transition State Analysis

Molecular Dynamics Simulations for Conformational Flexibility and Solvation

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

MD simulations are a cornerstone of modern drug discovery and molecular biology, used to study how a small molecule (ligand) binds to a protein target. The propanamide functional group is a common feature in many biologically active compounds. beilstein-journals.orgresearchgate.net For this compound, MD simulations could be used to model its binding within a protein's active site.

These simulations can reveal the key intermolecular interactions, such as hydrogen bonds formed by the amide and methylamino groups, and van der Waals interactions, that stabilize the ligand-protein complex. beilstein-journals.org For instance, molecular docking and MD studies of certain pyrrolidine-2,3-dione (B1313883) derivatives identified crucial hydrogen bonds with Cys200 and Ser242 residues in the iNOS enzyme. beilstein-journals.org A similar study of this compound would help identify its potential biological targets and predict its binding affinity, providing a dynamic view of the binding process that complements static docking poses.

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and properties. MD simulations are ideal for studying these solvent effects by explicitly including solvent molecules (e.g., water) in the simulation box. The interactions between the solute (this compound) and the solvent molecules are calculated throughout the simulation.

This analysis reveals how the solvent affects the conformational preferences of the molecule. For a polar molecule like this compound, hydrogen bonding with water would be a dominant factor, potentially stabilizing conformers that expose the polar amide and amine groups to the solvent. Understanding these interactions is crucial for predicting the molecule's behavior in an aqueous biological environment and for accurately modeling its solvation free energy. Theoretical studies have confirmed that solvent polarity can have a significant effect on the structural stability of molecules.

Ligand-Protein Interaction Dynamics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The exploration of the bioactivity of this compound and its analogs often employs Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling. These computational techniques are crucial in drug discovery for identifying the key structural features of a molecule that are responsible for its biological effects and for predicting the activity of novel compounds.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a variety of descriptors can be calculated to quantify its physicochemical and structural characteristics. These descriptors are broadly categorized into constitutional, topological, geometrical, and electronic descriptors.

Publicly available databases, such as PubChem, provide pre-computed descriptors for many small molecules, including the stereoisomer (2S)-2-(methylamino)propanamide. nih.gov These descriptors offer a foundational understanding of the molecule's properties that are critical for its interaction with biological systems.

Table 1: Computed Molecular Descriptors for (2S)-2-(Methylamino)propanamide

Descriptor Value Reference
Molecular Weight 102.14 g/mol nih.gov
XLogP3-AA -0.9 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 2 nih.gov
Exact Mass 102.079312947 Da nih.gov
Monoisotopic Mass 102.079312947 Da nih.gov
Topological Polar Surface Area 55.1 Ų nih.gov

Data sourced from the PubChem database for CID 12306255. nih.gov

In more advanced QSAR studies, a wider range of descriptors is typically employed. For instance, in studies of related propanamide derivatives, descriptors such as the x-component of the molecular dipole moment (dx), HOMO-LUMO energy gap (Δε), electrophilicity index (ω), and charges on specific atoms have been utilized to build robust predictive models. researchgate.netjksus.org These quantum chemical descriptors provide detailed insights into the electronic distribution and reactivity of the molecule.

For example, a QSAR study on a series of 2-amino-N-benzylacetamide derivatives with anticonvulsant activity utilized multiple linear regression (MLR) to develop a model. researchgate.netjksus.org The resulting equation established a mathematical relationship between the biological activity (pED50) and a set of molecular descriptors. Such models are validated using statistical parameters like the correlation coefficient (R²), adjusted R² (R²adj), and the cross-validated correlation coefficient (Q²), which assess the model's goodness of fit and predictive power. researchgate.netjksus.org

Derivation of Molecular Descriptors

Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein (receptor). This method is instrumental in understanding the molecular basis of a ligand's biological activity and in predicting its binding affinity.

The process of molecular docking begins with the three-dimensional structures of both the ligand, such as this compound or its derivatives, and the target protein. The docking algorithm then explores various possible conformations of the ligand within the binding site of the protein, aiming to find the one with the lowest binding energy, which corresponds to the most stable complex.

For instance, in a study of novel amide ligands as anti-leishmanial agents, molecular docking was used to predict the binding of the compounds to the active site of the Leishmania major aspartic protease. researchgate.net The results of the docking simulation provide a model of the protein-ligand complex, showing the precise orientation of the ligand in the binding pocket. Similarly, docking studies on 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, which contain a methylamino moiety, were conducted against the inducible nitric oxide synthase (iNOS) enzyme to predict their anti-inflammatory activity. beilstein-journals.org

A crucial outcome of docking studies is the detailed characterization of the binding site and the interactions between the ligand and the protein. These interactions are fundamental to the stability of the protein-ligand complex and the biological activity of the compound.

The analysis of docked complexes typically reveals key intermolecular interactions, such as:

Hydrogen bonds: The amide and methylamino groups of this compound and its derivatives are capable of forming hydrogen bonds with amino acid residues in the receptor's binding site. researchgate.net These are often critical for binding affinity and specificity.

Hydrophobic interactions: Nonpolar parts of the ligand can interact favorably with hydrophobic pockets in the binding site.

Electrostatic interactions: Charged groups on the ligand can form salt bridges or other electrostatic interactions with oppositely charged residues in the protein.

In a docking study of zerumbone-secondary amide hybrids with the EGFR tyrosine kinase, the binding interactions of the most active compounds were analyzed. researchgate.net The results highlighted the importance of the secondary amide group in forming key interactions within the active site. Similarly, the docking of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones with iNOS revealed hydrogen bonding with residues like Cys200 and Ser242, as well as extensive van der Waals interactions, which stabilized the ligand-protein complex. beilstein-journals.org

Table 2: Examples of Interacting Residues in Docking Studies of Related Amide Compounds

Compound Class Target Protein Key Interacting Residues Reference
Zerumbone-secondary amide hybrids EGFR tyrosine kinase Not specified researchgate.net
4-(1-methylamino)ethylidene-pyrrolidine-2,3-diones Inducible nitric oxide synthase (iNOS) Cys200, Ser242 beilstein-journals.org
Novel amide ligands Leishmania major aspartic protease Not specified researchgate.net

This table provides examples from studies on derivatives and related compounds to illustrate the principle of interaction profiling.

By understanding these interaction profiles, researchers can rationally design new derivatives of this compound with improved binding affinity and, consequently, enhanced biological activity.

Pharmacological and Biological Activity Investigations of 2 Methylamino Propanamide and Its Analogues

Mechanisms of Action and Molecular Target Interactions

The versatility of the 2-(methylamino)propanamide backbone allows for the synthesis of analogues that can interact with a diverse set of molecular targets. These interactions are primarily governed by the nature of the substituents added to the core structure, which dictates the compound's binding affinity and specificity.

Analogues of this compound have been identified as potent inhibitors and modulators of several key enzymes. The specific substitutions on the propanamide framework are crucial in determining the target enzyme and the potency of inhibition.

One significant area of investigation is the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of dopamine (B1211576) and relevant to Parkinson's disease. Safinamide (B1662184), an analogue featuring a substituted benzylamino group, is a selective and reversible inhibitor of MAO-B with an IC50 of 98 nM. echemi.com This selective inhibition highlights how the core structure can be adapted to target specific enzyme isoforms. echemi.com

Other enzymatic targets include cytochrome P450 and various kinases. vulcanchem.comdrugbank.com For instance, triazole-containing derivatives of this compound are known to inhibit cytochrome P450 enzymes, with molecular docking studies suggesting the triazole moiety binds to ATP pockets through hydrogen bonding. vulcanchem.com

Furthermore, more complex dimeric and thiazole (B1198619) amide-based analogues have been developed as antagonists of Inhibitor of Apoptosis Proteins (IAPs). google.compasteur.frgoogle.com These compounds function as Smac mimetics, binding to the BIR3 region of XIAP and cIAP to promote apoptosis in cancer cells. google.com This demonstrates the scaffold's utility in disrupting protein-protein interactions, a key mechanism in cellular regulation. pasteur.frgoogle.com

Analogue ClassTarget Enzyme/ProteinReported Activity/MechanismReference
Substituted Benzylamino-propanamides (e.g., Safinamide)Monoamine Oxidase B (MAO-B)Selective and reversible inhibition (IC50: 98 nM) echemi.com
Triazole DerivativesCytochrome P450, KinasesInhibition; triazole moiety binds to ATP pockets vulcanchem.com
Thiazole Amide Isosteres / Dimeric CompoundsInhibitor of Apoptosis Proteins (IAPs) (e.g., XIAP)Antagonism of XIAP/Smac interaction (Activity: 7.0-7.17 pKi) pasteur.frgoogle.compasteur.fr

The this compound structure is also a key component in ligands designed to target specific cell surface receptors, thereby modulating their signal transduction pathways.

Analogues have been developed as antagonists for the Urotensin II receptor (UT), a G protein-coupled receptor involved in cardiovascular function. researchgate.net Structure-activity relationship (SAR) studies on a series of 2-{N-[(2,4,5-trichlorophenoxy) acetyl]-N-methylamino}-3-pyrrolidinepropanamide analogues led to the identification of potent antagonists. researchgate.net These compounds were evaluated in vitro using calcium release and radioligand binding assays in cells overexpressing the human Urotensin II receptor. researchgate.net

Another example involves an analogue, N-(2-(methylamino)quinolin-6-yl)-3-(4-(trifluoromethyl)phenyl)propanamide, which has been studied for its interaction with the Melanin-concentrating hormone receptor 1 (MCH-R1). bindingdb.org This compound demonstrated significant binding affinity for the human MCH-R1 with an IC50 of 20 nM in a displacement assay and functional antagonism with an EC50 of 330 nM in a calcium mobilization assay. bindingdb.org

AnalogueTarget ReceptorAssay TypeReported Affinity/PotencyReference
N-(2-(methylamino)quinolin-6-yl)-3-(4-(trifluoromethyl)phenyl)propanamideHuman Melanin-concentrating hormone receptor 1 (MCH-R1)Radioligand Displacement (IC50)20 nM bindingdb.org
N-(2-(methylamino)quinolin-6-yl)-3-(4-(trifluoromethyl)phenyl)propanamideRat Melanin-concentrating hormone receptor 1 (MCH-R1)Calcium Mobilization (EC50)330 nM bindingdb.org
2-{N-[(2,4,5-trichlorophenoxy) acetyl]-N-methylamino}-3-pyrrolidinepropanamide seriesHuman Urotensin II Receptor (UT)Calcium Release & Radioligand BindingIdentified as potent antagonists researchgate.net

The chemical reactivity of the this compound scaffold contributes to its role in biochemical pathways and its utility in synthesis. The core structure contains multiple nucleophilic centers, including the methylamino group and the amide, which can participate in various reactions. smolecule.comsmolecule.comresearchgate.net

For example, the chlorine atom on pyrazole-containing analogues can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups to create a library of derivatives. smolecule.com Similarly, the amino group itself can be a site for substitution. smolecule.com

A detailed study of (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, which contains three nucleophilic centers (hydroxy, methylamino, and amide), demonstrated its chemoselective reactivity. researchgate.net Depending on the electrophile used (e.g., dihaloalkanes or aldehydes), the compound could be selectively converted into chiral hexahydro-4-pyrimidinones or oxazolidines. researchgate.net This inherent reactivity is fundamental to how these molecules can interact within a biological system and is a key consideration in the synthesis of new, more complex analogues. researchgate.net

Receptor Ligand Binding and Signal Transduction

Neurobiological Activity and Neuroprotective Effects

A significant focus of research into this compound analogues has been their potential in the field of neuroscience, particularly concerning neuroprotection and interaction with targets relevant to neurodegenerative diseases.

The sigma-1 receptor (σ1R) is an intracellular chaperone protein implicated in cellular stress responses and neuronal survival. There is evidence that the propanamide scaffold can be incorporated into ligands that target sigma receptors. googleapis.com Patent literature describes the design of molecules where a this compound-containing structure is attached via a linker to a ligand that binds to sigma-1 or sigma-2 receptors. googleapis.com This approach aims to facilitate the targeted delivery of the active molecule. Further research has pointed to the discovery of dual-target ligands that interact with both sigma receptors and act as histone deacetylase (HDAC) inhibitors, suggesting a synergistic potential for these structural classes. unich.it

Analogues of this compound have demonstrated neuroprotective effects in various preclinical models of neurodegeneration. google.com The MAO-B inhibitor Safinamide, for example, has shown neuroprotective and neurorescuing effects in multiple models, including MPTP-treated mice (a model for Parkinson's disease), the rat kainic acid model (an excitotoxicity model), and a gerbil model of ischemia. echemi.com These effects are attributed to its multiple mechanisms of action, which include not only MAO-B inhibition but also the blockade of voltage-dependent sodium and calcium channels and the inhibition of glutamate (B1630785) release. echemi.com These actions collectively help to mitigate the downstream effects of neuronal damage, which often involve oxidative stress and excitotoxicity.

Interaction with Sigma-1 Receptor

Antimicrobial and Antiviral Potential of this compound and its Analogues

The therapeutic potential of this compound and its derivatives extends to the field of infectious diseases. Investigations into structurally similar compounds have revealed promising antimicrobial and antiviral properties, suggesting that this chemical scaffold could serve as a basis for the development of new anti-infective agents. The inclusion of various heterocyclic moieties, such as triazole and pyrazole (B372694) rings, appears to be a key factor in conferring this biological activity. smolecule.comsmolecule.comvulcanchem.com

Antibacterial Efficacy and Mechanism of Action

While comprehensive studies on the antibacterial activity of this compound are not extensively documented, research on its analogues provides significant insights. A notable example is the analogue 2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide, which has been screened for its antimicrobial effects. vulcanchem.com This triazole derivative demonstrated antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 64 µg/mL. vulcanchem.com

Other complex derivatives incorporating a pyrazole ring have also been noted for their potential antibacterial properties. smolecule.com The mechanism of action for these compounds is thought to involve the disruption of essential bacterial cellular processes. For instance, some antimicrobial alkaloids interfere with the permeability of the cell wall and membrane or induce the production of reactive oxygen species (ROS), leading to bacterial cell death. mdpi.com The specific antibacterial mechanisms of this compound analogues are an active area of research, with studies focusing on their ability to inhibit bacterial enzymes or disrupt biofilm formation, a key virulence factor in many pathogenic bacteria. mdpi.com

Table 1: Antibacterial Activity of a this compound Analogue

Compound Bacterium Minimum Inhibitory Concentration (MIC)
2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide Staphylococcus aureus 64 µg/mL vulcanchem.com

Antifungal Properties

The antifungal potential of this compound analogues has also been a subject of investigation. Structurally related compounds featuring a triazole ring are known to exhibit antifungal activity. vulcanchem.com For example, 2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide was tested against the opportunistic fungal pathogen Candida albicans, showing an MIC value of 32 µg/mL. vulcanchem.com

The pyrazole moiety, present in other analogues, is also associated with antifungal effects. smolecule.com The mechanism for triazole-based antifungals typically involves the inhibition of cytochrome P450 enzymes, specifically lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death. While this is a common mechanism for triazole drugs, specific studies are needed to confirm if this compound analogues operate similarly.

Table 2: Antifungal Activity of a this compound Analogue

Compound Fungus Minimum Inhibitory Concentration (MIC)
2-(Methylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide Candida albicans 32 µg/mL vulcanchem.com

Antiviral Investigations and Future Directions

Direct antiviral studies on this compound are limited in the current scientific literature. However, the broader class of compounds to which its analogues belong, such as those containing pyrazole and triazole rings, have been explored for antiviral applications. researchgate.net These heterocyclic systems are present in various established antiviral drugs.

Future research should focus on screening this compound and its derivatives against a range of viruses to determine their potential efficacy. Investigations could explore their ability to inhibit key viral enzymes like proteases or polymerases, or to block viral entry into host cells. Given the precedent set by other heterocyclic compounds, this remains a promising, albeit underexplored, avenue for research. researchgate.netgrafiati.com

Anti-inflammatory Properties and COX-2 Enzyme Interaction

Analogues of this compound have demonstrated significant potential as anti-inflammatory agents. smolecule.com The primary mechanism explored in this context is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a central role in the inflammatory cascade. acs.orgnih.gov

In vitro and In vivo Anti-inflammatory Assays

The anti-inflammatory effects of propanamide derivatives have been evaluated using various standard assays.

In vivo Models: A series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were assessed for their anti-inflammatory activity in a carrageenan-induced paw edema model in rats, a standard test for acute inflammation. researchgate.net At a dose of 20 mg/kg, these compounds showed between 45.1% and 81.7% protection from edema, which was comparable to or better than the standard drug ibuprofen (B1674241) (64.7% protection). researchgate.net In a model of chronic inflammation (cotton-pellet-induced granuloma), select compounds from this series demonstrated up to 48.4% protection. researchgate.net

In vitro Models: In vitro studies are crucial for elucidating the cellular mechanisms of anti-inflammatory action. A common model involves using macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.govmdpi.com In such models, the efficacy of anti-inflammatory compounds is measured by their ability to inhibit the production of inflammatory mediators. Studies on related compounds have shown significant inhibition of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govmdpi.com Furthermore, these assays can confirm the inhibition of COX-2 protein expression through methods like Western blot analysis. nih.govnih.gov

Table 3: In vivo Anti-inflammatory Activity of Representative Propanamide Analogues

Assay Compound Type Result Reference
Carrageenan-induced paw edema Benzo[d]oxazole propanamides 45.1% - 81.7% protection researchgate.net
Cotton-pellet-induced granuloma Benzo[d]oxazole propanamides Up to 48.4% protection researchgate.net

Molecular Docking with Cyclooxygenase-2 (COX-2)

To understand the interaction between propanamide derivatives and the COX-2 enzyme at a molecular level, computational molecular docking studies are employed. These studies simulate the binding of a ligand (the compound) into the active site of the target protein (COX-2). The active site of COX-2 contains key amino acid residues that are critical for its catalytic function and for inhibitor binding, including Arg120, Tyr355, and Ser530. mdpi.com

Docking studies performed on various COX-2 inhibitors, including amide derivatives, have revealed specific binding interactions. For example, studies on ketoprofen (B1673614) amides docked into the COX-2 active site (PDB ID: 3Q7D) showed strong binding affinities, with calculated binding energies as low as -8.641 kcal/mol. The stability of the ligand-protein complex is maintained through various interactions:

Hydrogen Bonds: These are formed between the compound and residues such as Arg120 and Glu524.

Pi-Alkyl and Pi-Cation Interactions: These hydrophobic and electrostatic interactions often occur with residues like Arg120. mdpi.com

These computational findings suggest that analogues of this compound could effectively bind to and inhibit the COX-2 enzyme, providing a molecular basis for their observed anti-inflammatory activity. researchgate.netmdpi.com

Table 4: Molecular Docking Interactions of Amide Analogues with COX-2 Active Site Residues

Compound Type Key Interacting Residues Type of Interaction Reference
Ketoprofen Amides Arg120, Glu524 Hydrogen Bonds
Pyrimidine-5-Carbonitriles Leu352, Arg120 Hydrogen Bonds, Arene-Cation mdpi.com
Coumarin Derivatives His90, Arg513 Hydrogen Bonds acs.org

Role as Pharmaceutical Intermediates and Building Blocks

The chemical scaffold of this compound and its derivatives are recognized as valuable building blocks in medicinal chemistry. Their utility stems from the ability to introduce specific chemical features into larger molecules, influencing their pharmacological profiles. These structures serve as foundational components in the synthesis of more complex compounds, including those with therapeutic potential.

The synthesis of stereospecific drugs, where a specific three-dimensional arrangement of atoms is crucial for efficacy and safety, often relies on chiral precursors. Chiral synthons, or building blocks, provide a method for constructing enantiomerically pure pharmaceutical compounds. bioline.org.br The this compound framework, particularly when derived from optically active alanines, can serve this purpose. grafiati.com The use of such chiral building blocks helps to avoid the formation of unwanted stereoisomers, which may have different biological activities or adverse effects. bioline.org.br

The development of stereoselective synthesis has been significantly advanced by methods like transition metal-catalyzed asymmetric hydrogenation, which is crucial for producing optically pure pharmaceutical intermediates. researchgate.net For instance, propanamide derivatives are key components in the synthesis of various therapeutic agents. The structural motif is present in compounds investigated for a range of activities, highlighting its versatility as a building block. nih.gov The ability to create a specific stereoisomer is critical, as biological systems like enzymes and receptors are chiral and interact differently with different enantiomers. bioline.org.br

Analogues of propanamide have been explored in the development of drugs targeting the Central Nervous System (CNS). ammanu.edu.jo The thiazole ring, for example, is found in some CNS medications, and propanamide derivatives containing this and other heterocyclic systems have been synthesized and evaluated for various CNS-related activities. mdpi.com

The general structure of N-substituted propanamides is a recurring feature in compounds designed to interact with CNS targets. ammanu.edu.jovulcanchem.com For instance, certain N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogues have been designed and synthesized based on pharmacophore models for anticonvulsant activity. ammanu.edu.jo Similarly, the importance of specific chemical groups, like halogenated aromatic systems found in some propanamide derivatives, is recognized in CNS drug design for agents such as Aripiprazole Lauroxil. The adaptability of the propanamide structure allows for the creation of diverse libraries of compounds for screening against various CNS disorders. ammanu.edu.jo

Synthesis of Stereospecific Drugs

Investigation of Urotensin II Receptor Antagonism

Urotensin II (U-II) is recognized as one of the most potent vasoconstrictors identified to date and exerts its effects by activating the G-protein coupled Urotensin II receptor (UT). nih.gov This interaction triggers a rapid increase in intracellular calcium. nih.govresearchgate.net Given the role of U-II in cardiovascular function and its upregulation in conditions like heart failure, hypertension, and atherosclerosis, the UT receptor has become a significant target for therapeutic intervention. frontiersin.orgresearchgate.net Consequently, extensive research has focused on identifying and characterizing antagonists for this receptor.

Analogues based on the this compound scaffold have been central to the discovery of novel, non-peptide small molecule UT receptor antagonists. tandfonline.comnih.gov Structure-activity relationship (SAR) studies on series like 2-{N-[(2,4,5-trichlorophenoxy) acetyl]-N-methylamino}-3-pyrrolidinepropanamides have led to the identification of potent antagonists. tandfonline.comnih.gov

The characterization of potential UT receptor antagonists heavily relies on in vitro cell-based assays that measure their ability to block the receptor's function. Two primary assays are the calcium release assay and the radioligand binding assay. nih.govtandfonline.com These tests are typically performed using cell lines, such as Chinese Hamster Ovary (CHO) or HEK293 cells, that have been engineered to overexpress the human or mouse Urotensin II receptor. nih.govnih.govnih.gov

Calcium Release Assays: Since the binding of U-II to its receptor leads to an immediate increase in intracellular calcium (Ca2+), a key functional assay involves measuring this response. nih.gov Potential antagonists are evaluated for their ability to inhibit the Ca2+ release induced by a U-II agonist. For example, antagonists derived from the 2-{N-[(2,4,5-trichlorophenoxy) acetyl]-N-methylamino}-3-pyrrolidinepropanamide series were assessed using this method. tandfonline.comnih.gov

Radioligand Binding Assays: These assays determine the affinity of a compound for the UT receptor by measuring its ability to compete with a radiolabeled ligand. nih.govrevvity.com A common approach is to use radioiodinated U-II ([¹²⁵I]-U-II) and measure its displacement by the test compound in membranes prepared from cells expressing the UT receptor. researchgate.net More recently, non-radioactive methods like Time-Resolved Fluorescence (TRF) have been developed, using fluorescently labeled tracers like Europium-labeled U-II (Eu-UII), which offer improved sensitivity and reproducibility for high-throughput screening. nih.gov

The table below summarizes the in vitro activity of selected Urotensin II receptor antagonists.

Compound/SeriesAssay TypeCell LineKey FindingsReference
2-{N-[(...)]-N-methylamino}-3-pyrrolidinepropanamide series Calcium Release & Radioligand BindingHuman & Mouse UT-expressing CHO cellsIdentified novel, potent antagonists. Addressed initial issues of solubility and inter-species variability. tandfonline.com, nih.gov
RCI-0879 & RCI-0298 Calcium Release & Radioligand BindingHuman & Mouse UT-expressing CHO cellsFound to be very potent in blocking the action of U-II. nih.gov
Palosuran (ACT-058362) Radioligand Binding (TRF)HEK293 cells expressing human UTExhibited an IC₅₀ value of 23.6 nM, consistent with other binding assays. nih.gov
SB-657510 Radioligand Binding (TRF)HEK293 cells expressing human UTShowed an IC₅₀ value of 73.4 nM. nih.gov
Urantide (B549374) Calcium ReleaseIsolated perfused beating rat atriaBlocked the suppressive effect of U-II on hypoxia-induced ANP secretion. physiology.org
KR-36996 Proliferation AssayHuman Aortic Smooth Muscle CellsInhibited U-II-induced proliferation and ROS generation. biomolther.org

This table is based on data from the referenced studies and is not an exhaustive list of all tested compounds.

To validate the therapeutic potential of UT receptor antagonists identified in vitro, their efficacy is tested in living organisms using various in vivo models. These models aim to demonstrate that the compound can block the physiological effects of Urotensin II.

A primary in vivo model is the mouse pressor response model . nih.govnih.gov In this setup, an agonist like U-II is administered to an animal (e.g., C57BL/6 mice), causing a rapid increase in blood pressure (pressor response). The antagonist is then administered to determine if it can prevent or reverse this effect. For example, the antagonists RCI-0879 and RCI-0298 demonstrated superior efficacy in this model, with ED₅₀ values of 3.2 mg/kg and 6.8 mg/kg, respectively. nih.gov

Other in vivo models focus on disease states where the U-II system is implicated:

Cardiac Hypertrophy Models: In rats treated with monocrotaline (B1676716) (MCT) to induce right ventricular hypertrophy and increased pulmonary arterial pressure, the UT receptor antagonist urantide was shown to attenuate these effects. physiology.org

Atherosclerosis Models: In diabetic ApoE knockout mice, a model for diabetes-associated atherosclerosis, the UT receptor antagonist SB-657510 significantly reduced the development of atherosclerotic plaques. researchgate.net

Neointima Formation Models: In a mouse model where the carotid artery is ligated to induce neointima formation (a key process in restenosis), the UT antagonist KR-36996 was found to significantly reduce intimal thickening when administered orally. biomolther.org

These in vivo studies provide crucial proof-of-concept for the therapeutic application of UT receptor antagonists in cardiovascular diseases. nih.govnih.gov

Preclinical Research and Therapeutic Potential of 2 Methylamino Propanamide

Pharmacological Profile and Efficacy Studies

Derivatives of 2-(methylamino)propanamide have been identified as having significant interactions with various biological targets, leading to potential therapeutic applications in oncology, neurology, and cardiovascular disease.

One area of investigation involves the development of antagonists for the Urotensin II receptor (UT), a G protein-coupled receptor implicated in cardiovascular function. A series of 2-{N-[(2,4,5-trichlorophenoxy)acetyl]-N-methylamino}-3-pyrrolidinepropanamide analogs have been identified as potent, non-peptide small molecule antagonists of the UT receptor. researchgate.net These compounds have been shown to effectively block the action of Urotensin II. researchgate.net

In the realm of neurodegenerative diseases, safinamide (B1662184), which contains the this compound structure, is known as a voltage-dependent sodium and calcium channel blocker and a selective and reversible inhibitor of monoamine oxidase B (MAO-B). drugfuture.com Its potential as an antiparkinsonian and anticonvulsant agent has been explored. drugfuture.com In preclinical models of Parkinson's disease, safinamide has demonstrated neuroprotective properties by suppressing microglial activation and protecting dopaminergic neurons from degeneration. mdpi.com

Furthermore, the this compound moiety is a key feature in compounds designed to target the X-linked inhibitor of apoptosis protein (XIAP), a crucial regulator of apoptotic pathways often overexpressed in cancer cells. nih.gov Benzodiazepinone and benzoxazepinone derivatives incorporating this scaffold have been optimized as selective inhibitors of the XIAP BIR2 domain. nih.govnih.gov For instance, the benzodiazepinone derivative 36 was found to be a highly potent and selective XIAP BIR2 inhibitor. nih.gov Another example is SNIPER(ER)-87, a potent and selective estrogen receptor α (ERα) degrader that incorporates the this compound structure. tocris.com

The anti-inflammatory potential of compounds with this scaffold has also been noted. Certain derivatives have been investigated for their ability to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes. beilstein-journals.org

Table 1: Pharmacological Profile of Selected this compound Derivatives

Compound Class Target Therapeutic Area Key Findings Citations
2-{N-[(2,4,5-trichlorophenoxy)acetyl]-N-methylamino}-3-pyrrolidinepropanamides Urotensin II Receptor (UT) Cardiovascular Disease Potent antagonists of the UT receptor. researchgate.net
Safinamide MAO-B, Sodium/Calcium Channels Parkinson's Disease Selective and reversible MAO-B inhibitor with neuroprotective effects. drugfuture.commdpi.com
Benzodiazepinones/Benzoxazepinones XIAP BIR2 Domain Oncology Selective inhibitors of XIAP BIR2, potentiating apoptosis. nih.govnih.gov
SNIPER(ER)-87 Estrogen Receptor α (ERα) Oncology Potent and selective ERα degrader. tocris.com
4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones Inducible Nitric Oxide Synthase (iNOS) Inflammation Inhibitory activity against nitric oxide production. beilstein-journals.org

In vitro and In vivo Models for Disease Intervention

The therapeutic potential of this compound derivatives has been evaluated in a range of in vitro and in vivo models.

In Vitro Models:

Cell-based Assays: For the Urotensin II receptor antagonists, in vitro studies utilized Chinese Hamster Ovary (CHO) cells overexpressing human and mouse UT receptors to conduct calcium release and radioligand binding assays. researchgate.net

Cancer Cell Lines: The anti-cancer potential of XIAP inhibitors was assessed in various cancer cell lines. nih.gov SNIPER(ER)-87 was shown to decrease ERα levels in breast cancer cells. tocris.com

Enzyme Inhibition Assays: The inhibitory activity of compounds against targets like MAO-B and iNOS was determined using specific enzymatic assays. drugfuture.combeilstein-journals.org

Cell Viability and Apoptosis Assays: To study the effects of XIAP inhibitors, assays monitoring caspase activity and apoptosis were employed. nih.gov

In Vivo Models:

Mouse Pressor Response Model: The efficacy of UT receptor antagonists was demonstrated in a mouse pressor response model using C57BL/6 mice. researchgate.net

Parkinson's Disease Models: The neuroprotective effects of safinamide were studied in toxic models of Parkinsonism, such as those induced by 6-hydroxydopamine (6-OHDA). mdpi.com

Xenograft Models: The in vivo efficacy of XIAP inhibitors and ERα degraders was evaluated in breast cancer xenograft mouse models, where they were shown to inhibit tumor proliferation. nih.govtocris.com

Table 2: Preclinical Models Used for Evaluating this compound Derivatives

Compound/Derivative Class In Vitro Model In Vivo Model Disease/Condition Key Findings Citations
Urotensin II Receptor Antagonists CHO cells with UT receptor overexpression Mouse pressor response model Cardiovascular Blocked U-II action in vitro and in vivo. researchgate.net
Safinamide PC12 cells 6-OHDA rat model of Parkinson's Parkinson's Disease Attenuated loss of cell viability; protected DA neurons. mdpi.com
XIAP BIR2 Inhibitors Cancer cell lines Xenograft pharmacodynamic model Cancer Potentiated caspase activity. nih.gov
SNIPER(ER)-87 Breast cancer cells Breast cancer xenograft mouse model Breast Cancer Decreased ERα levels and inhibited tumor proliferation. tocris.com
iNOS Inhibitors LPS-stimulated RAW264.7 macrophages Not specified in provided text Inflammation Inhibited nitric oxide production. beilstein-journals.org

Structure-Activity Relationship Optimization for Therapeutic Development

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have focused on modifying various parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

In the development of Urotensin II receptor antagonists, SAR studies were conducted on the 2-{N-[(2,4,5-trichlorophenoxy)acetyl]-N-methylamino}-3-pyrrolidinepropanamide series to overcome issues with solubility and inter-species variability. researchgate.net These studies led to the identification of molecules with an acceptable in vitro profile that were then further evaluated in vivo. researchgate.net

For the XIAP BIR2 inhibitors, optimization of a benzazepinone (B8055114) screening hit involved synthetic explorations to increase BIR2 potency and overcome high in vivo clearance. nih.gov This led to the discovery of a benzoxazepinone derivative with improved pharmacokinetic properties. nih.gov The optimization of these benzodiazepinone inhibitors resulted in a compound with high selectivity over other related proteins like XIAP BIR3 and cIAP1 BIR2/3. nih.gov

In the case of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, the presence of an electron-withdrawing group (like a nitro group) on a benzene (B151609) ring at the 1-position of the pyrrolidine-2,3-dione (B1313883) subunit was found to enhance the inhibitory activity against iNOS. beilstein-journals.org This is thought to be due to the optimization of hydrogen bonding with key amino acid residues in the enzyme's active site. beilstein-journals.org

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas

The inherent structural features of 2-(Methylamino)propanamide, particularly the N-methylated amide linkage, make it a compelling candidate for structure-activity relationship (SAR) studies. Such studies are crucial for discovering new biological targets and expanding therapeutic applications.

Research on structurally related propanamide compounds has revealed their potential to interact with a variety of biological targets. For instance, extensive SAR studies on a series of 2-{N-[(2,4,5-trichlorophenoxy) acetyl]-N-methylamino}-3-pyrrolidinepropanamide analogs led to the identification of potent antagonists for the Urotensin II receptor. tandfonline.comnih.govresearchgate.net This receptor is implicated in cardiovascular diseases, suggesting that derivatives of this compound could be explored for treating conditions like heart failure. tandfonline.comresearchgate.netahajournals.org

Furthermore, the incorporation of N-methyl amino acids into peptide structures has been shown to enhance stability and modulate biological activity. nih.govresearchgate.net This strategy has been effectively used to develop antimicrobial peptides with improved therapeutic properties. nih.govresearchgate.netmdpi.comuzh.ch Analogs of this compound could, therefore, be investigated as novel antimicrobial agents, potentially helping to address the growing challenge of antibiotic resistance. mdpi.comuzh.ch The N-methylation in these molecules can be crucial for their mechanism of action and for overcoming resistance. mdpi.comuzh.ch

Future research will likely focus on creating libraries of this compound derivatives and screening them against a wide range of biological targets. This high-throughput approach, combined with computational modeling, can accelerate the discovery of new lead compounds for various diseases. smolecule.com

Table 1: Potential Biological Targets and Therapeutic Areas for this compound Derivatives

Development of Advanced Delivery Systems for this compound

The therapeutic efficacy of a compound like this compound is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems (DDS) are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.comrsc.org

For propanamide-based therapeutics, several DDS strategies could be employed. Polymers based on amino acids are particularly attractive due to their biocompatibility and biodegradability. mdpi.comrsc.org These polymers can be used to create various nano-sized drug delivery systems. mdpi.com

Polymeric Nanoparticles: Encapsulating this compound or its derivatives within polymeric nanoparticles can protect the drug from premature degradation, improve solubility, and allow for controlled or sustained release. rsc.org Polymers like poly(amino acid)s are ideal for this purpose. mdpi.comrsc.org

Hydrogels: For localized delivery, stimuli-responsive hydrogels could be loaded with the compound. These hydrogels can release their payload in response to specific triggers at the target site, such as changes in pH or temperature.

Polymer-Drug Conjugates: Covalently attaching the compound to a polymer backbone, such as a poly(ester amide), can improve its circulation half-life and enable targeted delivery by incorporating specific ligands. rsc.orgresearchgate.net

Liposomes and Micelles: Amphiphilic derivatives of this compound could self-assemble into micelles or be encapsulated in liposomes. These systems are effective in delivering drugs, particularly for cancer therapy. mdpi.com

Future work in this area will involve designing and testing these various formulations to find the optimal delivery system for specific therapeutic applications, thereby enhancing efficacy and minimizing potential side effects. rsc.org

Table 2: Advanced Delivery Systems for Propanamide-Based Therapeutics

Collaborative Research Initiatives in Drug Discovery and Development

The path from identifying a promising compound to developing an approved drug is long, complex, and expensive. Collaborative research initiatives are essential to accelerate this process for molecules like this compound. These collaborations can bring together diverse expertise and resources from academia, industry, and government institutions.

Furthermore, organizations specializing in peptide drug discovery offer integrated services, from initial lead identification using technologies like phage display to optimizing pharmacokinetic profiles and large-scale synthesis. irbm.com Partnering with such contract research organizations (CROs) can provide access to specialized expertise and infrastructure that may not be available in-house.

Open-source and academic-industrial partnership models are also gaining traction. These initiatives often focus on unmet medical needs and work to bridge the gap between basic research and clinical development. By sharing data, resources, and knowledge, these collaborations can de-risk projects and attract further investment. The development of therapeutics based on the this compound scaffold would benefit immensely from such collaborative frameworks, which foster innovation and streamline the translational pipeline.

Table 3: Models of Collaborative Research in Drug Discovery

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(methylamino)propanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives typically involves amidation reactions. For example, reacting acyl chlorides (e.g., propanoyl chloride) with methylamine under controlled conditions in solvents like dichloromethane, often catalyzed by triethylamine to facilitate amide bond formation . Temperature and stoichiometric ratios of reagents are critical: excess methylamine can improve conversion rates, while elevated temperatures may increase by-product formation (e.g., oxidation or substitution derivatives). Purification via column chromatography or recrystallization is recommended to isolate high-purity products .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the methylamino and propanamide moieties. Key signals include:

  • ¹H NMR : A singlet for the methyl group on the amino moiety (δ ~2.8–3.2 ppm) and a broad peak for the amide NH (δ ~6.5–7.5 ppm).
  • ¹³C NMR : The carbonyl carbon (C=O) typically appears at δ ~165–175 ppm .
    Infrared (IR) spectroscopy can validate the amide bond via characteristic stretching frequencies (N–H: ~3300 cm⁻¹; C=O: ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved in structural elucidation?

  • Methodological Answer : Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR or shifted IR peaks) often arise from tautomerism or hydrogen bonding. To address this:

  • Perform variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomerism).
  • Use polarized IR-LD spectroscopy to study orientation-dependent vibrational modes in crystalline or liquid-crystal suspensions, which can differentiate hydrogen-bonding networks .
  • Cross-validate with X-ray crystallography or computational methods (e.g., DFT calculations) to correlate experimental and theoretical spectra .

Q. What strategies optimize the reaction pathway to minimize by-products in this compound synthesis?

  • Methodological Answer : By-products like oxidized or substituted derivatives (e.g., 2-(methylamino)propanoic acid) can be minimized by:

  • Using inert atmospheres (N₂/Ar) to prevent oxidation.
  • Employing flow chemistry for precise control of reaction parameters (residence time, temperature), which enhances reproducibility and reduces side reactions .
  • Screening catalysts (e.g., DMAP or HOBt) to accelerate amidation and suppress competing pathways .

Q. How does the methylamino group influence the biological activity of this compound derivatives in enzyme inhibition studies?

  • Methodological Answer : The methylamino group enhances hydrogen-bonding interactions with enzyme active sites. For example:

  • In HDAC inhibition assays , derivatives like N-hydroxy-2,2-dimethyl-3-(4H-1,2,4-triazol-4-yl)propanamide show improved binding affinity due to the methylamino group’s ability to coordinate with zinc ions in the catalytic pocket .
  • Comparative studies using isothermal titration calorimetry (ITC) can quantify binding thermodynamics, while molecular docking simulations (e.g., AutoDock Vina) predict interaction patterns .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer : For IC₅₀/EC₅₀ determinations:

  • Use nonlinear regression models (e.g., four-parameter logistic curve) in software like GraphPad Prism.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across derivatives.
  • Include replication (n ≥ 3) and report confidence intervals to ensure robustness .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Use design of experiments (DoE) to identify critical process parameters (e.g., solvent polarity, catalyst loading).
  • Characterize batches via HPLC-PDA to monitor purity and quantify impurities (>98% purity threshold for pharmacological studies) .

Advanced Applications

Q. What role does this compound play in designing proteolysis-targeting chimeras (PROTACs)?

  • Methodological Answer : The methylamino group serves as a linker in PROTACs, connecting E3 ligase ligands (e.g., VHL or cereblon binders) to target protein binders. Key steps include:

  • SPPS (solid-phase peptide synthesis) to assemble the bifunctional molecule.
  • Surface plasmon resonance (SPR) to validate ternary complex formation .

Q. How can this compound derivatives be tailored for improved blood-brain barrier (BBB) permeability?

  • Methodological Answer : Modify lipophilicity via prodrug strategies (e.g., esterification of the amide group) or introduce fluorine atoms to enhance passive diffusion. Assess permeability using PAMPA-BBB assays or in situ brain perfusion models .

Tables

Table 1: Key Spectroscopic Data for this compound Derivatives

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Propanamide core2.8–3.2 (CH₃), 6.5–7.5 (NH)165–175 (C=O)1650 (C=O), 3300 (N–H)
N-Hydroxy derivative3.1–3.5 (CH₃), 8.0–8.5 (N–OH)170–175 (C=O)1680 (C=O), 3200 (O–H)

Table 2: Optimization of Reaction Conditions for Amidation

ParameterOptimal RangeImpact on Yield
Methylamine stoichiometry1.2–1.5 equivalentsMaximizes conversion
Temperature0–25°CReduces oxidation
Catalyst (triethylamine)10 mol%Accelerates amidation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.